Spebrutinib - 1202757-89-8

Spebrutinib

Catalog Number: EVT-287188
CAS Number: 1202757-89-8
Molecular Formula: C22H22FN5O3
Molecular Weight: 423.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Spebrutinib (chemical name: (S)-1-(4-(4-((4-((2,4-difluorophenyl)amino)pyrido[2,3-d]pyrimidin-6-yl)oxy)piperidin-1-yl)benzoyl)pyrrolidin-2-yl)but-3-yn-2-ol) is an orally bioavailable, selective, irreversible inhibitor of Bruton’s tyrosine kinase (BTK) []. It belongs to the class of tyrosine kinase inhibitors (TKIs) and is a second-generation BTK inhibitor, known for its covalent binding properties []. Spebrutinib has been investigated for its potential as an antineoplastic agent and its role in modulating immune responses, particularly in B cells and osteoclasts [, ].

Future Directions
  • Overcoming Resistance: Research focusing on understanding and overcoming resistance mechanisms to spebrutinib, particularly mutations at the BTK binding site, is crucial [].
  • Combination Therapies: Exploring the efficacy of spebrutinib in combination with other targeted therapies or chemotherapeutic agents could lead to improved treatment outcomes [, ].
  • Expanding Applications: Investigating the potential of spebrutinib in other diseases where BTK plays a role, such as autoimmune disorders, could be a promising avenue [, , ].
  • Developing PROTACs: Research on spebrutinib-based proteolysis targeting chimeras (PROTACs) is underway, aiming to induce targeted BTK degradation and overcome limitations of traditional inhibitors [].
Source and Classification

Spebrutinib is classified as a small-molecule drug and falls under the category of Bruton's tyrosine kinase inhibitors. Its development is part of ongoing research into non-covalent inhibitors that interact with Bruton's tyrosine kinase in a distinct manner compared to traditional ATP-mimetic inhibitors . The compound's structure and mechanism are designed to achieve high selectivity and potency, minimizing off-target effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Spebrutinib involves several intricate steps. Initial design processes utilize computational methods, including molecular docking, to optimize the compound's interaction with Bruton's tyrosine kinase . Following this, chemical synthesis typically includes the following stages:

  1. Formation of the Hinge Binder: The hinge binder moiety is crucial for the compound's binding affinity to the target enzyme.
  2. Introduction of Linkers: Linkers are introduced to connect the hinge binder with other functional groups, enhancing selectivity.
  3. Warhead Development: A warhead group is added to facilitate covalent interactions with the active site of Bruton's tyrosine kinase.
Molecular Structure Analysis

Structure and Data

Spebrutinib's molecular structure features key components that contribute to its function as a Bruton's tyrosine kinase inhibitor. The structure can be represented as follows:

  • Core Structure: The core includes an aromatic ring system that interacts with the enzyme's active site.
  • Functional Groups: Specific functional groups are strategically placed to enhance binding affinity and specificity.

The detailed molecular formula and structural data are essential for understanding its pharmacological properties and potential modifications for improved efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

Spebrutinib undergoes specific chemical reactions during its synthesis that are pivotal for its final form:

These reactions are carefully monitored to ensure optimal yield and purity, which are critical for subsequent biological testing .

Mechanism of Action

Process and Data

Spebrutinib functions by selectively inhibiting Bruton's tyrosine kinase, which plays a vital role in B cell receptor signaling. The mechanism involves:

  • Binding Affinity: Spebrutinib binds to the active site of Bruton's tyrosine kinase, preventing its phosphorylation activity.
  • Signal Transduction Interruption: By inhibiting this enzyme, Spebrutinib disrupts downstream signaling pathways essential for B cell activation and proliferation.

This inhibition has therapeutic implications in treating B cell-related disorders, including certain types of leukemia and lymphoma .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Spebrutinib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific structural variants).
  • Solubility: Solubility characteristics are crucial for bioavailability; studies indicate moderate solubility in aqueous environments.
  • Stability: The compound demonstrates stability under physiological conditions but may require careful handling to maintain integrity during synthesis and storage.

These properties are essential for evaluating the compound's suitability for clinical applications .

Applications

Scientific Uses

Spebrutinib has significant potential applications in various scientific fields:

  1. Oncology: As a Bruton's tyrosine kinase inhibitor, it shows promise in treating B cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
  2. Autoimmune Disorders: The inhibition of B cell activation can also be beneficial in managing autoimmune diseases like rheumatoid arthritis.
  3. Research Tool: It serves as an important tool in studying B cell signaling pathways and developing further therapeutic agents targeting similar mechanisms.

The ongoing research into Spebrutinib continues to explore its full therapeutic potential across these areas .

Introduction to Spebrutinib

Discovery and Development of Bruton’s Tyrosine Kinase (BTK) Inhibitors

The development of BTK inhibitors originated from foundational research on X-linked agammaglobulinemia (XLA), a genetic disorder caused by mutations in the BTK gene leading to absent or reduced mature B cells [9]. BTK, identified in 1993 as a member of the TEC family kinases, plays a critical role in B-cell development, differentiation, and activation through its involvement in BCR signaling [9] [10]. The first-generation BTK inhibitor, ibrutinib, demonstrated unprecedented efficacy in B-cell malignancies by irreversibly binding to Cys481 but exhibited off-target effects against other kinases with homologous cysteine residues, including EGFR, ITK, and TEC [2] [9]. This limitation spurred development of second-generation inhibitors with improved selectivity profiles, including spebrutinib [9] [10].

Spebrutinib was discovered through rational drug design by Avila Therapeutics (later acquired by Celgene) to optimize binding specificity for BTK [2] [7]. Preclinical characterization revealed its sub-nanomolar inhibitory concentration (IC₅₀ < 0.5 nM) against BTK and significantly reduced activity against off-target kinases compared to ibrutinib [4] [7] [10]. In biochemical assays, spebrutinib demonstrated >1,400-fold selectivity over other kinases, attributed to its structural optimization for the BTK active site [7] [10]. The compound progressed to clinical trials based on robust preclinical data showing inhibition of BCR signaling in lymphoma cell lines and efficacy in collagen-induced arthritis models, suggesting applications beyond oncology in autoimmune conditions like rheumatoid arthritis [3] [7].

Table 1: Structural and Biochemical Properties of Spebrutinib

PropertyValueMethod/Reference
Molecular FormulaC₂₂H₂₂FN₅O₃ [5] [8]
Molecular Weight423.45 g/mol [5] [8]
CAS Registry Number1202757-89-8 [5] [8]
IC₅₀ (BTK Inhibition)< 0.5 nM [4] [7]
Selectivity (vs. other kinases)>1,400-fold [7] [10]
Hydrogen Bond Acceptors7 [8]
Hydrogen Bond Donors3 [8]
Rotatable Bonds11 [8]
Topological Polar Surface Area97.4 Ų [8]

Structural and Functional Characteristics of Spebrutinib

Spebrutinib features a tripartite molecular architecture comprising: (1) an acrylamide warhead enabling covalent bond formation with Cys481, (2) a pyrimidine-4-amine hinge-binding motif that occupies the ATP-binding pocket, and (3) a 4-(2-methoxyethoxy)aniline substituent extending into the hydrophobic back pocket of BTK [1] [2] [5]. This configuration facilitates optimal interactions with key BTK residues: the pyrimidine ring forms hydrogen bonds with Met477 at the hinge region, while the acrylamide moiety undergoes Michael addition with the thiol group of Cys481 [2] [5]. The methoxyethoxy side chain enhances solubility and contributes to pharmacokinetic properties [1].

Metabolically, spebrutinib undergoes extensive biotransformation, generating 14 phase I metabolites identified in rat liver microsomes, primarily through oxidation, hydroxylation, O-dealkylation, epoxidation, defluorination, and reduction [1]. Crucially, the acrylamide moiety serves as a structural alert for toxicity, leading to reactive intermediates including glycidamide and aldehyde species that form adducts with trapping agents (e.g., glutathione, cyanide) [1]. Characterization via LC-MS/MS identified four cyanide adducts, six glutathione conjugates, and three methoxylamine adducts, implicating pathways involving iminium, iminoquinone, and aldehyde intermediates [1].

Functional studies demonstrate spebrutinib's inhibition of BTK-dependent signaling cascades. In human B-cells, it dose-dependently inhibits B-cell proliferation (EC₅₀ = 3 nM) and phospholipase Cγ (PLCγ) phosphorylation (EC₅₀ = 8 nM), a downstream effector of BTK [3] [7]. Additionally, it suppresses FcγR-mediated cytokine production in macrophages and osteoclast differentiation, highlighting its pleiotropic effects on immune and inflammatory pathways [3].

Table 2: Major Metabolic Pathways and Reactive Intermediates of Spebrutinib

Metabolic PathwayPrimary Metabolites/AdductsDetection MethodKey Findings
Oxidation14 phase I metabolitesLC-MS/MSIncludes hydroxylated and defluorinated species
Cyanide Trapping4 iminium adductsLC-MS/MSIndicates iminium ion formation
Glutathione Conjugation6 GSH adductsLC-MS/MSForms via glycidamide and aldehyde intermediates
Methoxylamine Trapping3 methoxylamine adductsLC-MS/MSConfirms aldehyde intermediate generation
EpoxidationGlycidamide intermediatesDEREK softwareAcrylamide moiety as structural alert

Pharmacological Classification and Target Specificity

Spebrutinib belongs to the covalent irreversible inhibitor class of BTK inhibitors, characterized by formation of a permanent covalent bond with the Cys481 residue [2] [9]. This distinguishes it from reversible inhibitors (e.g., fenebrutinib) and reversible covalent inhibitors (e.g., rilzabrutinib) that employ alternative mechanisms for transient BTK inhibition [10]. Its pharmacological action centers on suppressing BCR signaling by preventing BTK-mediated phosphorylation of PLCγ2, thereby inhibiting calcium mobilization, NF-κB activation, and B-cell proliferation [3] [9].

Specificity profiling reveals spebrutinib's high selectivity for BTK within the kinome. In vitro kinase panels demonstrated minimal activity against kinases lacking the conserved cysteine residue homologous to Cys481, including JAK3, EGFR, and SRC family kinases [2] [7]. However, it exhibits cross-reactivity with other TEC family kinases (e.g., ITK, BMX) that possess the analogous cysteine residue [2] [9]. This selective inhibition profile translates to functional specificity: spebrutinib blocks B-cell activation and proliferation without significantly affecting T-cell function at therapeutic concentrations [3]. In human primary cells, it inhibits B-cell proliferation (EC₅₀ = 3 nM) with 100-fold lower potency against T-cell proliferation (EC₅₀ = 300 nM), confirming its lymphocyte subset selectivity [3].

Comparative analyses with other BTK inhibitors highlight spebrutinib's distinct pharmacological niche. While sharing the acrylamide warhead with ibrutinib, structural optimization yields enhanced selectivity; unlike ibrutinib, it does not inhibit EGFR or HER2 at clinically relevant concentrations [7] [9]. However, its selectivity profile remains less refined than later-generation inhibitors like acalabrutinib, which features a pyrazolo[3,4-d]pyrimidine scaffold engineered to minimize off-target interactions [9] [10].

Historical Milestones in Spebrutinib Research

The development trajectory of spebrutinib spans foundational research to advanced clinical evaluation, reflecting evolving understanding of BTK inhibition. Key milestones include:

  • 2011: Avila Therapeutics initiates Phase I clinical trials (NCT01351935) for spebrutinib in relapsed/refractory B-cell non-Hodgkin lymphoma (NHL), chronic lymphocytic leukemia (CLL), and Waldenström macroglobulinemia [5] [7]. This first-in-human study demonstrated 83% median BTK occupancy in peripheral blood and established pharmacokinetic-pharmacodynamic relationships [3].

  • 2012: Celgene acquires Avila Therapeutics, accelerating spebrutinib's clinical development across multiple indications [2]. Preclinical data presentation at the American Chemical Society meeting highlights its covalent binding mechanism and selectivity profile [7].

  • 2013: Expansion into autoimmune indications begins with a Phase 2a trial (NCT01975610) in rheumatoid arthritis patients on background methotrexate therapy [3] [6]. This study reported 41.7% ACR20 response vs. 21.7% for placebo at week 4, correlating with reduced serum CXCL13, MIP-1β, and CTX-I biomarkers [3].

  • 2014: Spebrutinib receives EU orphan drug designation for chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL), recognizing its potential in these underserved populations [2] [6]. Phase Ib trials commence in diffuse large B-cell lymphoma (DLBCL) [7].

  • 2016: Detailed metabolism and bioactivation studies characterize 14 phase I metabolites and multiple reactive intermediates, elucidating metabolic pathways and structural alerts [1]. A Phase 1b trial in combination with rituximab and CC-122/CC-223 for DLBCL and follicular lymphoma begins [1].

  • 2020: Clinical development culminates with discontinuation in oncology indications following portfolio prioritization by Celgene (acquired by Bristol-Myers Squibb) [6] [7]. Research focus shifts to mechanistic studies of its metabolic fate and reactive intermediate formation [1].

Table 3: Key Clinical Development Milestones for Spebrutinib

YearMilestoneSignificanceReference
2011Phase I trial initiation (NCT01351935)First-in-human study in B-cell malignancies [5] [7]
2012Acquisition by CelgeneAccelerated development resources [2]
2013Phase 2a trial in rheumatoid arthritisProof-of-concept in autoimmune disease [3] [6]
2014EU orphan drug designation for CLL/SLLRegulatory recognition for unmet medical need [2] [6]
2016Phase Ib combination trials initiationExplored synergy with immunomodulatory agents [1]
2020Discontinuation of oncology developmentPortfolio prioritization post-acquisition [6] [7]

Despite discontinuation of clinical development, spebrutinib remains a valuable tool compound for studying BTK biology and covalent inhibition principles. Its comprehensive metabolic characterization established methodologies for assessing reactive intermediate formation in acrylamide-containing kinase inhibitors, informing safety assessments of subsequent candidates [1]. The compound's trajectory exemplifies the challenges in translating potent enzymatic inhibition to therapeutic success, balancing efficacy, selectivity, and metabolic stability.

Properties

CAS Number

1202757-89-8

Product Name

Spebrutinib

IUPAC Name

N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C22H22FN5O3

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28)

InChI Key

KXBDTLQSDKGAEB-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F

Solubility

Soluble in DMSO, not in water

Synonyms

CC292; CC-292; CC 292; AVL292; AVL-292; AVL 292; Spebrutinib.

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.